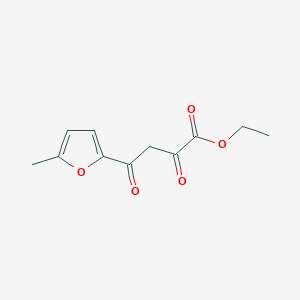
4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid
Vue d'ensemble
Description
The compound “4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid” is a chemical substance used for research and development . It is not intended for medicinal or household use .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid” are not fully available. The molecular formula is C12H14N2O2 and the molecular weight is 218.25 .Applications De Recherche Scientifique
Chemical Synthesis and In Silico Analysis
4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid and its derivatives have been actively explored in chemical synthesis. Research has delved into the synthesis of various benzimidazole derivatives and their potential pharmacological properties. For instance, the synthesis of novel benzimidazole derivatives bearing a pyrimidine system was demonstrated, focusing on their potential as mucomembranous protectors. This work involved detailed structural assignments based on IR, 1HNMR, and mass spectra analysis. Moreover, the derivatives were evaluated for their antiulcer activity, showcasing the compound's potential in therapeutic applications (Mathew, Suresh, & Anbazhagan, 2013).
Pharmacological Characterization
The pharmacological potential of benzimidazole derivatives has been a subject of extensive research. One study detailed the pharmacological characterization of a benzimidazole derivative as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) inhibitor. This compound showed promising results in treating inflammation-induced anemia, highlighting its potential in addressing complex medical conditions (Barrett et al., 2011).
DNA Interaction and Binding
The interaction of benzimidazole derivatives with DNA has also been explored. Hoechst 33258, a benzimidazole derivative, has been studied for its strong binding to the minor groove of double-stranded DNA, emphasizing its specificity for AT-rich sequences. This property makes Hoechst 33258 a valuable tool in biological research and drug design, underpinning the structural versatility and functional potential of benzimidazole derivatives (Issar & Kakkar, 2013).
Radiotracer Development for PET Imaging
Benzimidazole derivatives have been investigated for their potential as radiotracers in Positron Emission Tomography (PET) tumor imaging. The development of labeled benzimidazole derivatives showcased promising results in tumor imaging, with significant advantages in certain aspects compared to other compounds. This area of research indicates the compound's utility in diagnostic imaging and its contribution to advancing medical imaging technologies (Zhang et al., 2010).
Safety and Hazards
The safety data sheet for “(2-Isopropyl-benzoimidazol-1-yl)-acetic acid” provides some information that might be relevant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical contacts the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
Propriétés
IUPAC Name |
4-(2-propan-2-ylbenzimidazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)14-15-11-6-3-4-7-12(11)16(14)9-5-8-13(17)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOROAWFPYVLWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3164591.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)
amine](/img/structure/B3164617.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)



![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
